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Compound of Interest

Compound Name: Methyl 3-formyl-5-nitrobenzoate

Cat. No.: B064863 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the application of formyl-nitrobenzoate esters as

versatile synthetic intermediates. While focusing on the specific attributes and potential of

Methyl 3-formyl-5-nitrobenzoate, this guide also draws comparative insights from its more

extensively documented isomer, Methyl 3-formyl-2-nitrobenzoate, a key building block in the

synthesis of high-profile pharmaceuticals.

The strategic placement of an aldehyde, a nitro group, and a methyl ester on a benzene ring

makes these compounds powerful precursors in medicinal chemistry and complex organic

synthesis. The electron-withdrawing nature of the nitro and ester groups activates the ring for

certain transformations, while the aldehyde provides a reactive handle for a multitude of

carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties & Spectroscopic Data
A clear understanding of the physical and chemical properties is crucial for the effective use of

these intermediates. Below is a comparative summary of Methyl 3-formyl-5-nitrobenzoate
and its 2-nitro isomer.
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Property
Methyl 3-formyl-5-
nitrobenzoate

Methyl 3-formyl-2-
nitrobenzoate

CAS Number 172899-78-4[1][2] 138229-59-1[3][4]

Molecular Formula C₉H₇NO₅[1] C₉H₇NO₅[4]

Molecular Weight 209.16 g/mol [1] 209.16 g/mol [4]

Physical Form Solid (at 20°C)[1] Off-white solid[3]

Purity Spec Typically ≥95%[1]
Typically ≥99% for

pharmaceutical grade[3]

¹H NMR (CDCl₃)
Data not readily available in

literature.

δ 9.98 (s, 1H), 8.28 (dd, 1H),

8.18 (dd, 1H), 7.77 (t, 1H),

3.95 (s, 3H)[3]

Health and Safety Considerations
Working with substituted nitroaromatics requires adherence to strict safety protocols. The

following guidelines are based on available safety data sheets for these and structurally related

compounds.

Handling: Use only in a well-ventilated area, preferably a certified fume hood. Avoid

breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes by wearing

appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[5]

Hazards: These compounds are irritants. They may cause skin irritation (H315), serious eye

irritation (H319), and respiratory irritation (H335).[5]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,

seek medical attention.[5]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and get medical advice if irritation persists.[5]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a

poison center or doctor if you feel unwell.[5]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Store

locked up.[5]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[5]

Core Application: Intermediate in Pharmaceutical
Synthesis
The true value of these intermediates is realized in their application as building blocks for

complex, biologically active molecules.

Case Study: Methyl 3-formyl-2-nitrobenzoate in the
Synthesis of Niraparib
Methyl 3-formyl-2-nitrobenzoate is a well-established key intermediate in the synthesis of

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][6]

Its structure is perfectly tailored for the convergent synthesis of the indazole core of the drug.

The synthetic route typically involves the reaction of the aldehyde with a substituted aniline,

followed by a cyclization reaction to form the indazole ring system.[6][7]

The causality behind its use is clear: the ortho-positioning of the formyl and nitro groups

facilitates the desired cyclization chemistry, a transformation that would be significantly more

complex with a different substitution pattern.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://aksci.com/sds/7034AJ_SDS.pdf
https://aksci.com/item_detail.php?cat=7034AJ
https://aksci.com/sds/7034AJ_SDS.pdf
https://aksci.com/sds/7034AJ_SDS.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02534693.htm
https://patents.google.com/patent/CN106632244A/en
https://patents.google.com/patent/CN106632244A/en
https://patents.google.com/patent/EP3668857B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Core Synthesis Steps

Final Product

Methyl 3-formyl-
2-nitrobenzoate

Reductive Amination/
Imine Formation

(S)-tert-butyl 3-(4-aminophenyl)
-piperidine-1-carboxylate

Cyclization
(e.g., Sodium Azide)

Forms indazole precursor

Amidation

Forms indazole ring

Deprotection (De-BOC)

Forms carboxamide

Niraparib

Removes protecting group

Click to download full resolution via product page

Workflow for the synthesis of Niraparib.
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Potential Synthetic Pathways for Methyl 3-formyl-5-
nitrobenzoate
While less documented in high-volume pharmaceutical manufacturing, the structural motifs of

Methyl 3-formyl-5-nitrobenzoate offer a rich playground for discovery chemistry. The meta-

relationship between the functional groups allows for a different set of synthetic possibilities

compared to the 2-nitro isomer.

Aldehyde Transformations: The formyl group is a versatile handle for reactions such as

reductive amination, Wittig olefination, Henry reactions, and condensations to build

complexity.[8][9]

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a

nucleophilic site.[10] This transformation is fundamental in drug development, as the

resulting aniline is a precursor to amides, sulfonamides, ureas, and various heterocyclic

systems.

Orthogonal Chemistry: The ester, aldehyde, and nitro functionalities can often be

manipulated independently, allowing for multi-step, regioselective synthetic sequences.
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Potential synthetic transformations of the title compound.

Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate
(Documented Method)
This protocol is adapted from a known procedure for the oxidation of a bromomethyl precursor.

[3] The causality for this choice of reagents lies in the mild and effective oxidation of the

benzylic bromide to an aldehyde by N-methylmorpholine oxide (NMO) without affecting the

other functional groups.
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Materials:

Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq)

N-methylmorpholine oxide (NMO) (2.0 eq)

Acetonitrile (ACN)

4Å Molecular Sieves

Ethyl acetate (EtOAc)

1N Hydrochloric acid (HCl)

Brine (saturated aq. NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Under a nitrogen atmosphere, add Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) and 4Å

molecular sieves to a round-bottom flask containing acetonitrile.

Add N-methylmorpholine oxide (2.0 eq) to the stirred suspension.

Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Upon completion, dilute the reaction mixture with ethyl acetate.

Remove the insoluble materials (molecular sieves) by vacuum filtration, washing the filter

cake with ethyl acetate.

Transfer the combined filtrate to a separatory funnel and wash sequentially with water, 1N

HCl, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a

1:3 ethyl acetate/hexane gradient) to afford the pure product.[3]

Protocol 2: General Procedure for Reductive Amination
(Illustrative for Aryl Aldehydes)
This protocol describes a general, one-pot method for the synthesis of secondary amines from

an aromatic aldehyde.[11] The choice of sodium borohydride as a reducing agent is due to its

compatibility with the in-situ formation of the imine intermediate.

Materials:

Methyl 3-formyl-5-nitrobenzoate (1.0 eq)

Primary or Secondary Amine (1.0-1.1 eq)

Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

Methanol (MeOH) or other suitable solvent

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Procedure:

Dissolve Methyl 3-formyl-5-nitrobenzoate (1.0 eq) and the desired amine (1.0-1.1 eq) in

methanol in a round-bottom flask.

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine

intermediate. This can be monitored by TLC or LC-MS.

Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains

below 10°C. Caution: Hydrogen gas evolution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-4 hours or until completion as indicated by TLC.

Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate to yield the crude product.

Purify by column chromatography or recrystallization as needed.

Protocol 3: General Procedure for Aromatic Nitro Group
Reduction
This protocol outlines a common and reliable method for the reduction of an aromatic nitro

group to a primary amine using tin(II) chloride.[10] This method is chosen for its high

chemoselectivity, often leaving esters and other reducible functional groups intact.

Materials:

Methyl 3-formyl-5-nitrobenzoate (or its derivative) (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Celite®

Procedure:
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In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

Heat the mixture to reflux (typically 60-80°C) and stir vigorously.

Monitor the reaction by TLC. The disappearance of the starting material typically indicates

completion (usually 1-3 hours).

Cool the reaction mixture to room temperature and carefully basify by the slow addition of

saturated NaHCO₃ solution until the pH is ~8. Caution: Exothermic reaction and gas

evolution.

A precipitate (tin salts) will form. Dilute the mixture with ethyl acetate and filter through a pad

of Celite®, washing the pad thoroughly with ethyl acetate.

Transfer the filtrate to a separatory funnel and separate the layers.

Extract the aqueous layer with additional ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude amine.

Purify as necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-formyl-2-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-formyl-2-nitrobenzoate
https://aksci.com/sds/7034AJ_SDS.pdf
https://patents.google.com/patent/CN106632244A/en
https://patents.google.com/patent/CN106632244A/en
https://patents.google.com/patent/EP3668857B1/en
https://patents.google.com/patent/EP3668857B1/en
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01590h
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01590h
https://unacademy.com/content/jee/study-material/chemistry/reductive-amination-of-aldehydes-and-ketones/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Reduction_of_Nitro_Groups_to_Amines.pdf
https://scispace.com/pdf/one-pot-reductive-amination-of-aromatic-aldehydes-in-et-3-nh-2rm249ro.pdf
https://www.benchchem.com/product/b064863#methyl-3-formyl-5-nitrobenzoate-as-a-synthetic-intermediate
https://www.benchchem.com/product/b064863#methyl-3-formyl-5-nitrobenzoate-as-a-synthetic-intermediate
https://www.benchchem.com/product/b064863#methyl-3-formyl-5-nitrobenzoate-as-a-synthetic-intermediate
https://www.benchchem.com/product/b064863#methyl-3-formyl-5-nitrobenzoate-as-a-synthetic-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b064863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

